Tat-NR2Baa
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Overview
Description
Tat-NR2Baa is a control peptide used in scientific research. It is structurally similar to Tat-NR2B9c but contains a double-point mutation in the COOH terminal tSXV motif, rendering it incapable of binding to PSD-95. This peptide is often used as a control in experiments involving Tat-NR2B9c to study the interactions between NMDA receptors and PSD-95 .
Preparation Methods
Tat-NR2Baa is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The sequence of this compound is Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys-Leu-Ser-Ser-Ile-Glu-Ala-Asp-Ala. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 96% . Industrial production methods involve large-scale SPPS and purification processes to ensure consistency and high yield.
Chemical Reactions Analysis
Tat-NR2Baa does not undergo significant chemical reactions under normal laboratory conditions due to its stability. It is primarily used as a control peptide and does not participate in oxidation, reduction, or substitution reactions. The major product formed from its synthesis is the peptide itself, with no significant by-products .
Scientific Research Applications
Tat-NR2Baa is widely used in scientific research as a control peptide to study the interactions between NMDA receptors and PSD-95. It is particularly useful in experiments involving Tat-NR2B9c, as it helps to differentiate the specific effects of Tat-NR2B9c from non-specific effects. This peptide is used in various fields, including:
Neuroscience: To study synaptic plasticity and signal transduction pathways.
Pharmacology: To investigate the effects of disrupting NMDA receptor-PSD-95 interactions on neuronal activity and pain modulation
Cell Biology: To explore the role of NMDA receptors in cellular signaling and gene expression.
Mechanism of Action
Tat-NR2Baa acts as a control peptide and does not bind to PSD-95 due to the double-point mutation in its COOH terminal tSXV motif. This mutation prevents the peptide from disrupting the interaction between NMDA receptors and PSD-95. As a result, this compound does not exert any significant biological effects and is used to validate the specificity of Tat-NR2B9c in experimental settings .
Comparison with Similar Compounds
Tat-NR2Baa is similar to Tat-NR2B9c, which is a membrane-permeant peptide that disrupts the interaction between NMDA receptors and PSD-95. this compound is inactive due to its double-point mutation. Other similar compounds include:
Tat-NR2B9c: Active peptide that disrupts NMDA receptor-PSD-95 interactions.
Tat-NR2Bct: Another control peptide with different mutations that prevent binding to PSD-95
This compound’s uniqueness lies in its specific use as a control peptide to validate the effects of Tat-NR2B9c, making it an essential tool in research involving NMDA receptor signaling.
Properties
Molecular Formula |
C103H184N42O29 |
---|---|
Molecular Weight |
2474.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C103H184N42O29/c1-7-53(4)78(96(172)140-69(34-36-76(151)152)81(157)128-54(5)79(155)141-71(48-77(153)154)92(168)129-55(6)97(173)174)145-95(171)73(51-147)144-94(170)72(50-146)143-93(169)70(46-52(2)3)142-90(166)62(22-10-13-39-106)133-85(161)63(24-15-41-122-99(111)112)135-87(163)65(26-17-43-124-101(115)116)136-88(164)66(27-18-44-125-102(117)118)138-91(167)68(33-35-74(108)149)139-89(165)67(28-19-45-126-103(119)120)137-86(162)64(25-16-42-123-100(113)114)134-84(160)61(21-9-12-38-105)132-83(159)60(20-8-11-37-104)131-82(158)59(23-14-40-121-98(109)110)130-75(150)49-127-80(156)58(107)47-56-29-31-57(148)32-30-56/h29-32,52-55,58-73,78,146-148H,7-28,33-51,104-107H2,1-6H3,(H2,108,149)(H,127,156)(H,128,157)(H,129,168)(H,130,150)(H,131,158)(H,132,159)(H,133,161)(H,134,160)(H,135,163)(H,136,164)(H,137,162)(H,138,167)(H,139,165)(H,140,172)(H,141,155)(H,142,166)(H,143,169)(H,144,170)(H,145,171)(H,151,152)(H,153,154)(H,173,174)(H4,109,110,121)(H4,111,112,122)(H4,113,114,123)(H4,115,116,124)(H4,117,118,125)(H4,119,120,126)/t53-,54-,55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,78-/m0/s1 |
InChI Key |
JGOHJQLBRJDBTQ-RVYJUWCMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
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